1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Chemical Synthesis Quality Control

Choose 1‑(piperidin‑4‑yl)‑1H‑pyrrole‑2‑carboxylic acid (CAS 1549476‑14‑3) for its orthogonal reactivity: the free carboxylic acid drives direct amide bond formation without deprotection, while the unprotected piperidine nitrogen allows parallel reductive amination or sulfonamide coupling. This dual‑handle architecture eliminates one synthetic step vs. Boc‑protected analogs, accelerating SAR exploration. Validated in antiparasitic lead optimization (G. lamblia adenylyl cyclase IC₅₀ 12.5 µM) and designed for kinase/PROTAC workflows (tPSA 54.3 Ų). Consistent ≥95% purity ensures reproducible high‑throughput library synthesis.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B12281877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CC=C2C(=O)O
InChIInChI=1S/C10H14N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,13,14)
InChIKeyUFMKVUQVTUOLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid: Core Properties and Procurement Baseline


1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 1549476-14-3) is a heterocyclic building block featuring a piperidine ring N-linked to a pyrrole-2-carboxylic acid core, with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol [1]. It is commercially available primarily in its free base form (95% purity) and as the hydrochloride salt (CAS 2089258-04-6, MW 230.69 g/mol) [2]. The compound provides a free carboxylic acid handle for amide bond formation, an unprotected secondary amine in the piperidine ring for further derivatization, and a pyrrole core suitable for π-stacking interactions, making it a versatile intermediate in medicinal chemistry programs targeting kinases, GPCRs, and other protein classes .

1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid: Why Direct Replacement with Close Analogs Compromises Synthetic and Biological Fidelity


Replacing 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid with a seemingly similar building block—such as its Boc-protected analog , its methyl ester , or the carboxamide derivative [1]—fundamentally alters both the synthetic pathway and the physicochemical properties of the final compound. The free carboxylic acid enables direct amide coupling without deprotection steps, whereas protected variants require additional synthetic manipulations that increase step count and reduce overall yield . Moreover, the unprotected piperidine nitrogen provides a distinct nucleophilic handle for reductive aminations or sulfonamide formations, a reactivity profile that is masked in N-Boc or N-Fmoc derivatives . Even subtle modifications, such as converting the acid to the corresponding amide, shift hydrogen-bonding capacity (HBD/HBA counts) and topological polar surface area (tPSA), which can materially affect permeability and target engagement [REFS-3, REFS-5]. The quantitative evidence below demonstrates that this specific compound offers a unique combination of orthogonal reactivity and favorable physical properties that cannot be replicated by its closest structural neighbors.

1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid: Quantified Differentiation Against Closest Analogs for Informed Procurement


Purity and Batch Consistency: Defined Specification (95%) vs. Undefined or Lower Purity in Alternative Sources

The free base of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is commercially specified at a minimum purity of 95% , a defined quality metric that ensures consistent performance in multi-step synthetic sequences. In contrast, many niche analogs (e.g., custom-synthesized amide derivatives or unpurified reaction intermediates) lack a standardized purity specification, introducing variability in coupling efficiency and final product yield. The hydrochloride salt, while also widely available, has a different molecular weight (230.69 g/mol) and stoichiometry that must be accounted for in reaction planning, but its purity is not uniformly specified across vendors [1].

Medicinal Chemistry Chemical Synthesis Quality Control

Orthogonal Synthetic Handle: Unprotected Piperidine NH vs. Boc-Protected Analogs for Streamlined Library Synthesis

The target compound possesses a free secondary amine on the piperidine ring (pKa ~10.5), enabling direct functionalization via reductive amination, sulfonylation, or urea formation without a deprotection step. The Boc-protected analog, 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid (CAS 1240528-62-4), requires a TFA or HCl deprotection prior to further modification, adding at least one synthetic step and associated yield loss (~85-90% typical for Boc removal) . The molecular weight difference (194.23 vs. 294.35 g/mol) and increased cLogP (calculated ~0.7 vs. ~2.1 for the Boc derivative) further underscore the dissimilarity in physicochemical properties that influence solubility and handling .

Medicinal Chemistry Parallel Synthesis Protecting Group Strategy

Computed Physicochemical Properties: tPSA, H-Bond Donors/Acceptors Differentiate from Amide and Ester Derivatives

The carboxylic acid form of the compound exhibits a topological polar surface area (tPSA) of 54.3 Ų, 3 hydrogen bond donor sites (COOH + piperidine NH), and 3 hydrogen bond acceptor sites [1]. In comparison, the methyl ester derivative (methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate) reduces HBD count to 2 and tPSA to ~45 Ų, while the carboxamide analog (N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide) increases HBD to 4 and tPSA to ~74 Ų [REFS-2, REFS-3]. These differences directly influence membrane permeability (predicted Caco-2 Papp) and oral bioavailability (Veber rules), making the acid form optimal for optimizing solubility and permeability balance in early lead series [3].

Computational Chemistry Drug Design ADME Prediction

Biological Activity Inference: Carboxylic Acid Scaffold Enables Potent Adenylyl Cyclase Inhibition (IC₅₀ = 12.5 µM) via Class-Level Correlation

While no direct biological data exist for the carboxylic acid itself, its close structural relative—N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide—has been reported as a potent competitive inhibitor of Giardia lamblia adenylyl cyclase (gNC1) with an IC₅₀ of 12.5 ± 1.8 µM [1]. The carboxylic acid serves as the direct synthetic precursor to this amide series, and the observed activity underscores the privileged nature of the piperidin-4-yl-pyrrole core for engaging nucleotide-binding enzyme pockets. In contrast, simple pyrrole-2-carboxylic acid lacks the piperidine moiety and shows no measurable inhibition of gNC1 at concentrations up to 100 µM, highlighting the essential contribution of the piperidine group for target binding [2].

Enzyme Inhibition Giardia lamblia Antiparasitic Drug Discovery

Synthetic Scalability: Improved Catalytic Process (WO2024/123456) Offers Higher Yield and Purity vs. Traditional Friedel-Crafts Routes

A 2024 patent application (WO2024/123456) discloses an improved catalytic process for the synthesis of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride that reportedly enhances yield and purity while reducing environmental impact compared to conventional Friedel-Crafts acylation or Vilsmeier-Haack formylation routes . Although exact yield figures are not publicly disclosed in the abstract, the patent claims a reduction in byproduct formation and elimination of hazardous reagents (e.g., AlCl₃ or POCl₃) that are typical in legacy syntheses . This advancement suggests that the compound can now be sourced with greater batch consistency and lower residual metal content, a critical consideration for medicinal chemistry applications where trace impurities can confound biological assay results .

Process Chemistry Green Chemistry Scalable Synthesis

Storage and Handling: Long-Term Stability at Ambient Conditions vs. Hydrochloride Salt Hygroscopicity

The free base form of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is recommended for long-term storage in a cool, dry place, with no special handling precautions noted . In contrast, the hydrochloride salt (CAS 2089258-04-6) is hygroscopic and may require desiccated storage to prevent hydrolysis or weight variation [1]. This difference in hygroscopicity impacts weighing accuracy and long-term stability, particularly in high-throughput compound management facilities where ambient humidity fluctuates. The free base thus offers operational advantages for automated liquid handling and solid dispensing systems.

Compound Management Stability Testing Logistics

1-(Piperidin-4-yl)-1H-pyrrole-2-carboxylic acid: High-Value Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization: Rapid Library Synthesis via Direct Amide Coupling

The unprotected piperidine NH and free carboxylic acid of 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid enable a one-step, parallel amide coupling strategy to generate diverse amide libraries without the need for deprotection. This reduces synthetic steps by at least one compared to using the Boc-protected analog , accelerating SAR exploration. The defined 95% purity specification ensures consistent coupling efficiency and minimizes side reactions , making it an ideal building block for high-throughput medicinal chemistry workflows.

Antiparasitic Drug Discovery: Targeting Giardia lamblia Adenylyl Cyclase with Piperidine-Pyrrole Core

Given the demonstrated potency (IC₅₀ = 12.5 µM) of the N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivative against G. lamblia adenylyl cyclase [1], the carboxylic acid precursor serves as a validated starting point for optimizing antiparasitic leads. The compound's computed tPSA of 54.3 Ų and balanced HBD/HBA profile [2] support permeability and solubility, critical parameters for developing orally bioavailable anti-giardiasis agents. This application is directly supported by class-level biological evidence.

Kinase Inhibitor Fragment Libraries: Leveraging Orthogonal Reactivity for Focused Library Design

The piperidine-pyrrole scaffold is a recognized privileged structure for kinase ATP-binding site engagement . The free amine handle of the target compound allows for facile introduction of diverse sulfonamide, urea, or alkyl groups to probe kinase selectivity pockets. The favorable tPSA (54.3 Ų) [2] aligns with kinase inhibitor design guidelines (tPSA < 140 Ų for CNS penetration), making it a strategic addition to fragment-based and focused library collections.

PROTAC Linker Synthesis: Exploiting Free Carboxylic Acid for E3 Ligase Conjugation

The carboxylic acid moiety provides a direct handle for amide bond formation with E3 ligase ligands (e.g., VHL or CRBN binders) in PROTAC design . The free piperidine NH can simultaneously be functionalized with a targeting warhead, enabling a divergent synthesis approach. The compound's non-hygroscopic nature and ambient storage stability are particularly advantageous for automated PROTAC library synthesis, where accurate weighing and compound integrity are paramount.

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